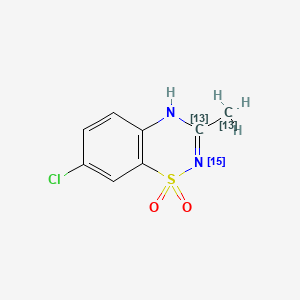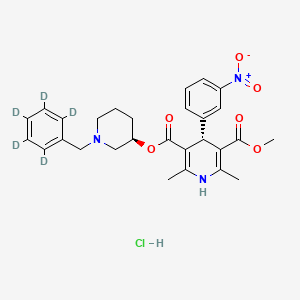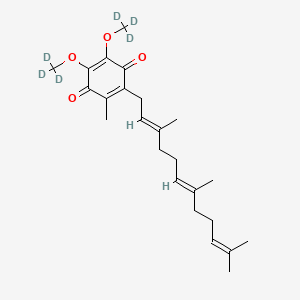
(S)-(+)-Ketoprofen-13C,d3
Descripción general
Descripción
(S)-(+)-Ketoprofen-13C,d3 is a chiral non-steroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a deuterated form of Ketoprofen, which means that it contains three deuterium atoms, which have a mass of two atomic mass units greater than hydrogen. This modification makes it useful in various research applications, as it allows for the tracking of the drug's metabolism and distribution in the body.
Mecanismo De Acción
The mechanism of action of (S)-(+)-Ketoprofen-13C,d3 is similar to that of other (S)-(+)-Ketoprofen-13C,d3s. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX activity, (S)-(+)-Ketoprofen-13C,d3 reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
(S)-(+)-Ketoprofen-13C,d3 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, and it has also been shown to have antioxidant properties. In addition, it has been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of (S)-(+)-Ketoprofen-13C,d3s.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-(+)-Ketoprofen-13C,d3 in lab experiments include its ability to track the drug's metabolism and distribution in the body, which can provide valuable insights into its mechanism of action and efficacy. However, its deuterated form can also make it more expensive and difficult to work with compared to non-deuterated forms of the drug.
Direcciones Futuras
There are a number of future directions for research involving (S)-(+)-Ketoprofen-13C,d3. One area of interest is the development of new drug delivery systems that can improve the drug's efficacy and reduce its side effects. Another area of interest is the development of new (S)-(+)-Ketoprofen-13C,d3s that have improved selectivity and fewer side effects. Additionally, there is ongoing research into the use of (S)-(+)-Ketoprofen-13C,d3 in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
(S)-(+)-Ketoprofen-13C,d3 is used in a variety of research applications, including pharmacokinetic studies, drug metabolism studies, and drug distribution studies. Its deuterated form allows for the tracking of the drug's movement in the body, which can provide valuable insights into its mechanism of action and efficacy.
Propiedades
Número CAS |
1330260-99-5 |
|---|---|
Nombre del producto |
(S)-(+)-Ketoprofen-13C,d3 |
Fórmula molecular |
C16H14O3 |
Peso molecular |
258.296 |
Nombre IUPAC |
(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |
Clave InChI |
DKYWVDODHFEZIM-HPZMRZLNSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Sinónimos |
(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3; (+)-Ketoprofen-13C,d3; (S)-Ketoprofen-13C,d3; (S)-2-(3-Benzoylphenyl)propionic Acid-d3; Dexketoprofen-d3; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


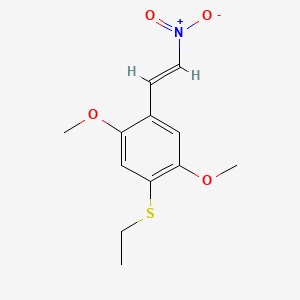
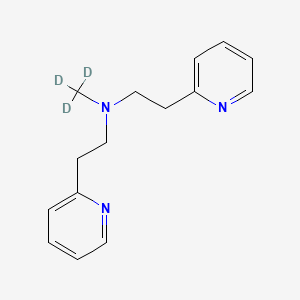
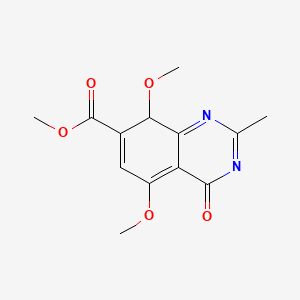
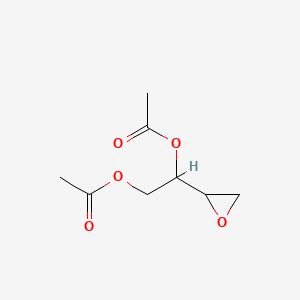
![(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid](/img/structure/B589052.png)
